

Application Notes and Protocols: Investigating the Effects of DS44960156 on Mammary Gland Development

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Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576

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Introduction

DS44960156 is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is highly expressed during embryonic development and in various cancers, where it supports rapid cell proliferation by contributing to nucleotide and amino acid biosynthesis. In most healthy adult tissues, MTHFD2 expression is minimal. Given the critical role of MTHFD2 in cellular proliferation and development, **DS44960156** presents a valuable tool to investigate the impact of inhibiting one-carbon metabolism on complex biological processes such as mammary gland development.

The mammary gland undergoes significant developmental changes, characterized by extensive cell proliferation, differentiation, and morphogenesis, particularly during puberty and pregnancy. These processes are tightly regulated by a network of signaling pathways. This document provides detailed protocols for a proposed investigation into the effects of **DS44960156** on both in vivo and in vitro models of mammary gland development.

Quantitative Data Summary

The following tables are designed to structure the quantitative data that would be generated from the proposed experiments.

Table 1: In Vivo Analysis of Mammary Gland Development in Mice Treated with **DS44960156**

Treatment Group	Body Weight (g)	Mammary Gland Weight (mg)	Ductal Length (mm)	Number of Terminal End Buds (TEBs)	% Ki67 Positive Cells	% Cleaved Caspase-3 Positive Cells
Vehicle Control						
DS44960156 (Low Dose)						
DS44960156 (High Dose)						

Table 2: In Vitro Analysis of Mammary Organoid Development with **DS44960156** Treatment

Treatment Group	Organoid Diameter (µm)	Branching Points per Organoid	Spheroid Formation Efficiency (%)	% Ki67 Positive Cells	% Cleaved Caspase-3 Positive Cells
Vehicle Control					
DS44960156 (Low Conc.)					
DS44960156 (High Conc.)					

Experimental Protocols

In Vivo Mouse Model of Mammary Gland Development

This protocol outlines the use of a murine model to assess the systemic effects of **DS44960156** on pubertal mammary gland development.

Materials:

- Female prepubertal mice (e.g., C57BL/6, 3 weeks old)
- **DS44960156**
- Vehicle (e.g., DMSO, corn oil)
- Carmine Alum solution
- Carnoy's fixative (6:3:1 ethanol:chloroform:acetic acid)
- Histological processing reagents (ethanol series, xylene, paraffin)
- Primary antibodies: anti-Ki67, anti-cleaved caspase-3
- Secondary antibodies and detection reagents (e.g., HRP-conjugated secondary antibody and DAB substrate)
- Microscope and imaging system

Procedure:

- Animal Dosing:
 - Acclimatize female mice for one week.
 - Randomly assign mice to three groups: Vehicle control, **DS44960156** Low Dose, and **DS44960156** High Dose.
 - Administer **DS44960156** or vehicle daily via oral gavage or intraperitoneal injection for a period of 4 weeks, spanning the pubertal development phase.
 - Monitor body weight and general health daily.
- Tissue Collection:

- At the end of the treatment period, euthanize the mice.
- Excise the fourth inguinal mammary glands. One gland will be used for whole-mount analysis, and the contralateral gland for histology and immunohistochemistry.
- Whole-Mount Analysis:
 - Spread the mammary gland flat on a glass slide.
 - Fix in Carnoy's fixative overnight at room temperature.
 - Hydrate through a graded ethanol series to water.
 - Stain with Carmine Alum solution for 24-48 hours.
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a coverslip and acquire images using a stereomicroscope.
 - Quantify ductal length and the number of terminal end buds (TEBs).
- Histological and Immunohistochemical Analysis:
 - Fix the contralateral mammary gland in 10% neutral buffered formalin for 24 hours.
 - Process the tissue through a graded ethanol series and xylene, and embed in paraffin.
 - Cut 5 μ m sections and mount on slides.
 - For histology, deparaffinize sections and stain with Hematoxylin and Eosin (H&E).
 - For immunohistochemistry, perform antigen retrieval followed by incubation with primary antibodies against Ki67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
 - Incubate with appropriate secondary antibodies and use a suitable detection system.
 - Counterstain with hematoxylin.

- Image the stained sections and quantify the percentage of Ki67 and cleaved caspase-3 positive cells in the epithelial structures.

3D Mammary Organoid Culture

This protocol describes the isolation of primary mouse mammary epithelial cells and their culture as 3D organoids to study the direct effects of **DS44960156** on epithelial morphogenesis.

Materials:

- Mammary glands from 8-10 week old female mice
- Digestion medium (DMEM/F12, collagenase, hyaluronidase)
- Organoid growth medium (DMEM/F12, EGF, FGF, Noggin, R-spondin, B27 supplement)
- Matrigel or other basement membrane extract
- **DS44960156**
- Vehicle (e.g., DMSO)
- Reagents for immunofluorescence (primary and secondary antibodies, DAPI)
- Confocal microscope

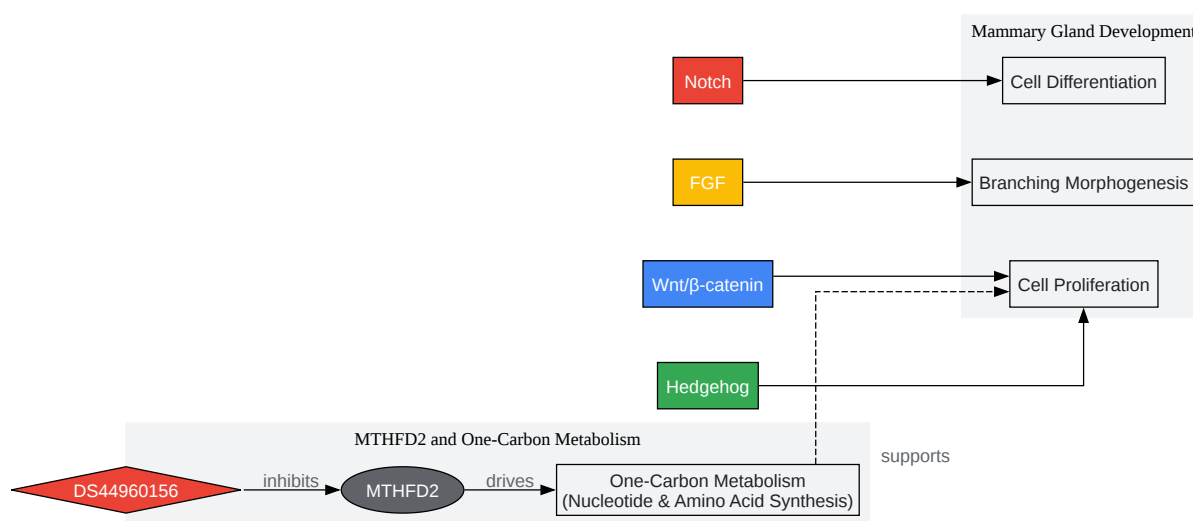
Procedure:

- Isolation of Mammary Epithelial Cells:
 - Aseptically dissect inguinal mammary glands and mince the tissue.
 - Digest the minced tissue in digestion medium at 37°C with shaking for 1-2 hours.
 - Wash the cell suspension with DMEM/F12 and centrifuge to pellet the organoids.
 - Resuspend the organoids in a small volume of organoid growth medium.
- Organoid Culture:

- Mix the organoid suspension with Matrigel on ice.
- Plate droplets of the Matrigel-organoid mixture into a pre-warmed culture plate.
- Allow the Matrigel to solidify at 37°C for 30 minutes.
- Overlay with organoid growth medium containing either vehicle, low concentration, or high concentration of **DS44960156**.
- Culture the organoids for 7-14 days, changing the medium every 2-3 days.
- Analysis of Organoid Development:
 - Monitor organoid growth and morphogenesis using a brightfield microscope.
 - Capture images at regular intervals and measure organoid diameter and the number of branches per organoid.
 - At the end of the culture period, fix the organoids in 4% paraformaldehyde.
 - Perform immunofluorescence staining for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and epithelial lineages (e.g., Keratin 8 for luminal cells, Keratin 14 for myoepithelial cells).
 - Counterstain with DAPI for nuclear visualization.
 - Acquire z-stack images using a confocal microscope and perform 3D reconstruction and quantitative analysis.

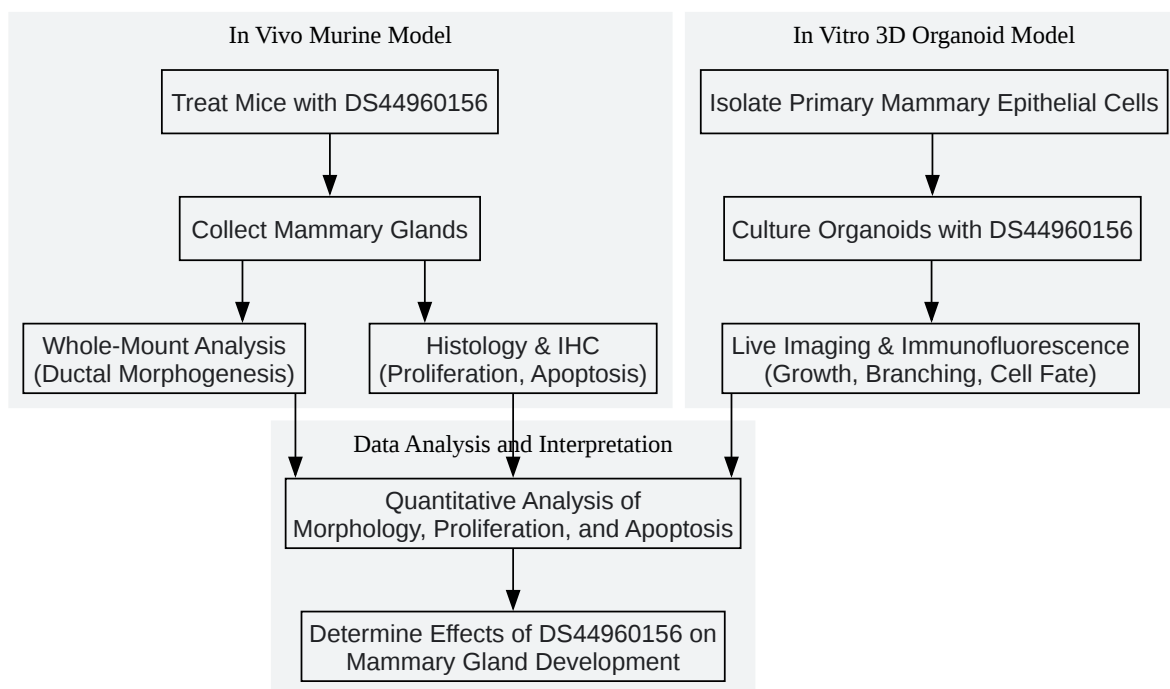
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Key signaling pathways regulating mammary gland development and the proposed point of intervention by **DS44960156** through inhibition of MTHFD2-driven one-carbon metabolism.



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